molecular formula C18H17Cl2NO5S B257562 Methyl 5-acetyl-2-[(3,5-dichloro-4-ethoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate

Methyl 5-acetyl-2-[(3,5-dichloro-4-ethoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate

Katalognummer B257562
Molekulargewicht: 430.3 g/mol
InChI-Schlüssel: AKPJASJZLPYNQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-acetyl-2-[(3,5-dichloro-4-ethoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a derivative of 5-acetyl-2-aminothiophene and is known for its unique chemical properties.

Wirkmechanismus

The mechanism of action of Methyl 5-acetyl-2-[(3,5-dichloro-4-ethoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate involves the inhibition of the Akt/mTOR pathway, which is a signaling pathway that plays a crucial role in cell growth and survival. The compound also induces the expression of pro-apoptotic proteins and inhibits the expression of anti-apoptotic proteins, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methyl 5-acetyl-2-[(3,5-dichloro-4-ethoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the Akt/mTOR pathway. The compound also exhibits anti-inflammatory activity and has been shown to inhibit the production of pro-inflammatory cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using Methyl 5-acetyl-2-[(3,5-dichloro-4-ethoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate in lab experiments is its potent anticancer activity. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using the compound in lab experiments is its potential toxicity, which may require special handling and safety precautions.

Zukünftige Richtungen

There are several future directions for research involving Methyl 5-acetyl-2-[(3,5-dichloro-4-ethoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate. One direction is to further investigate its anticancer activity and potential use in cancer therapy. Another direction is to explore its anti-inflammatory activity and potential use in the treatment of inflammatory diseases. Additionally, the compound's mechanism of action could be further elucidated to identify potential targets for drug development.

Synthesemethoden

The synthesis of Methyl 5-acetyl-2-[(3,5-dichloro-4-ethoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate involves the reaction of 5-acetyl-2-aminothiophene with 3,5-dichloro-4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform at room temperature. The resulting product is then reacted with methyl chloroformate and triethylamine to obtain the final product, Methyl 5-acetyl-2-[(3,5-dichloro-4-ethoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate.

Wissenschaftliche Forschungsanwendungen

Methyl 5-acetyl-2-[(3,5-dichloro-4-ethoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate has various scientific research applications. One of the primary applications is in the field of medicinal chemistry. The compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It works by inhibiting the growth of cancer cells and inducing apoptosis.

Eigenschaften

Produktname

Methyl 5-acetyl-2-[(3,5-dichloro-4-ethoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate

Molekularformel

C18H17Cl2NO5S

Molekulargewicht

430.3 g/mol

IUPAC-Name

methyl 5-acetyl-2-[(3,5-dichloro-4-ethoxybenzoyl)amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C18H17Cl2NO5S/c1-5-26-14-11(19)6-10(7-12(14)20)16(23)21-17-13(18(24)25-4)8(2)15(27-17)9(3)22/h6-7H,5H2,1-4H3,(H,21,23)

InChI-Schlüssel

AKPJASJZLPYNQP-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1Cl)C(=O)NC2=C(C(=C(S2)C(=O)C)C)C(=O)OC)Cl

Kanonische SMILES

CCOC1=C(C=C(C=C1Cl)C(=O)NC2=C(C(=C(S2)C(=O)C)C)C(=O)OC)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.